An In-depth Technical Guide to 3',4'-Dimethoxybiphenyl-2-carbaldehyde: Synthesis, Properties, and Applications for Advanced Research
An In-depth Technical Guide to 3',4'-Dimethoxybiphenyl-2-carbaldehyde: Synthesis, Properties, and Applications for Advanced Research
This guide provides a comprehensive technical overview of 3',4'-dimethoxybiphenyl-2-carbaldehyde, a versatile biphenyl derivative of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, and explore its potential applications, grounded in authoritative scientific literature.
Core Molecular Attributes
3',4'-Dimethoxybiphenyl-2-carbaldehyde is an organic compound featuring a biphenyl core structure. This framework, consisting of two connected phenyl rings, is a privileged scaffold in drug discovery due to its conformational flexibility and ability to engage with biological targets. The presence of two methoxy groups on one phenyl ring and a carbaldehyde (aldehyde) group on the other imparts specific electronic and reactive properties to the molecule.
| Property | Value | Source |
| CAS Number | 676348-35-9 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
Synthesis via Suzuki-Miyaura Cross-Coupling: A Validated Protocol
The most efficient and widely adopted method for the synthesis of 3',4'-dimethoxybiphenyl-2-carbaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the precise formation of a carbon-carbon bond between the two aromatic rings. The causality behind this choice of reaction lies in its high functional group tolerance, excellent yields, and generally mild reaction conditions.
The key reactants for this synthesis are 2-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid. The boronic acid provides the dimethoxyphenyl moiety, while the bromobenzaldehyde contributes the formyl-substituted phenyl ring.
Step-by-Step Experimental Protocol:
This protocol is a self-validating system, designed for high reproducibility.
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, combine 2-bromobenzaldehyde (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
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Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂) (0.02 eq) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq). The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, particularly with sterically hindered substrates.
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Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The presence of water is often beneficial for the transmetalation step.
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Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
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Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification: After filtering off the drying agent, concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.
Spectroscopic and Physical Properties
The structural elucidation of 3',4'-dimethoxybiphenyl-2-carbaldehyde relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methoxy group protons. The aldehyde proton will appear as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will resonate in the range of 6.8-8.0 ppm, with their splitting patterns dictated by their substitution. The two methoxy groups will each give a singlet at approximately 3.8-4.0 ppm.[2]
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¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at around 190-195 ppm. The aromatic carbons will appear in the 110-160 ppm region, with the carbons attached to the methoxy groups being more shielded. The methoxy carbons will resonate at approximately 55-56 ppm.[2][3]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde functional group, typically appearing around 1690-1710 cm⁻¹. Other significant peaks will include C-H stretches for the aromatic rings and the aldehyde, and C-O stretches for the methoxy groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.[2] The fragmentation pattern in the mass spectrum will likely show the loss of the formyl group (-CHO) and subsequent fragmentations of the biphenyl core.
Physical Properties
Chemical Reactivity and Handling
The reactivity of 3',4'-dimethoxybiphenyl-2-carbaldehyde is primarily governed by the aldehyde functional group. Aldehydes are versatile intermediates in organic synthesis and can undergo a variety of transformations, including:
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents such as potassium permanganate (KMnO₄) or Jones reagent.
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Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Wittig Reaction: Reaction with a phosphonium ylide can convert the aldehyde into an alkene.
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Reductive Amination: The aldehyde can react with an amine in the presence of a reducing agent to form a secondary or tertiary amine.
Handling and Safety: 3',4'-Dimethoxybiphenyl-2-carbaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
Applications in Research and Drug Development
The 3',4'-dimethoxybiphenyl scaffold is of considerable interest in medicinal chemistry due to the prevalence of the dimethoxybenzene motif in biologically active natural products and synthetic drugs.[4] The presence of the aldehyde group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Potential areas of application include:
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Anticancer Agents: Many biphenyl derivatives have demonstrated cytotoxic activity against various cancer cell lines. The dimethoxy substitution pattern, in particular, has been associated with potent biological effects.[5]
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Anti-inflammatory Agents: Dimethoxy-substituted flavonoids and other related compounds have shown significant anti-inflammatory properties.[6]
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Neuropharmacology: The dimethoxyphenyl moiety is a key feature in some psychoactive compounds, and derivatives of 3',4'-dimethoxybiphenyl-2-carbaldehyde could be explored for their effects on the central nervous system.[7]
Conclusion
3',4'-Dimethoxybiphenyl-2-carbaldehyde is a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its chemical properties make it a versatile starting material for further chemical exploration. This guide provides the foundational knowledge necessary for researchers to confidently work with and innovate using this promising compound.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information: Atom-economic threefold cross-couplings of triarylbismuth reagents with 2-halobenzaldehydes and pot-economic in situ Wittig. Retrieved from [Link]
- Halberstadt, A. L., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 66(15), 10464-10485.
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The Royal Society of Chemistry. (n.d.). Supporting Information: Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd-Cu dual catalysis. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Bruker. (n.d.). 3,4-Dihexyloxybenzaldehyde (2a). Retrieved from [Link]
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Bartleby. (n.d.). Analysis of 3,4-dimethoxybenzaldehyde H-NMR. I need to assign each peak with the corresponding H. Retrieved from [Link]
- Kannan, V. K., et al. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Inflammopharmacology, 23(5), 255-263.
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MDPI. (n.d.). Potential of Natural Phenolic Compounds against Doxorubicin-Induced Chemobrain: Biological and Molecular Mechanisms Involved. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2022). Trimethoxyphenyl containing compounds: Synthesis, biological evaluation, nitric oxide release, modeling, histochemical and histopathological studies. Bioorganic Chemistry, 123, 105806.
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ResearchGate. (n.d.). FTIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. Retrieved from [Link]
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